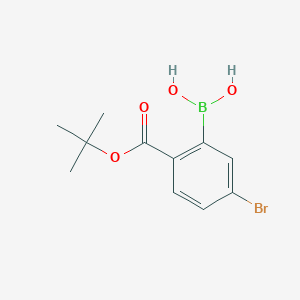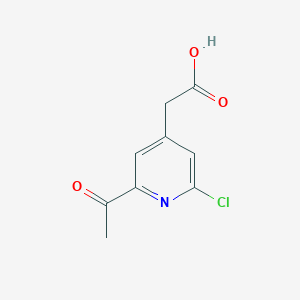
T-Butyl-4'-bromobenzoate-2'-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl-4’-bromobenzoate-2’-boronic acid is an organoboron compound with the molecular formula C11H14BBrO4 and a molecular weight of 300.94 g/mol . This compound is characterized by the presence of a boronic acid group and a bromine atom attached to a benzoate structure, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of T-Butyl-4’-bromobenzoate-2’-boronic acid typically involves the reaction of 4-bromobenzoic acid with tert-butyl alcohol in the presence of a boron reagent. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of T-Butyl-4’-bromobenzoate-2’-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
T-Butyl-4’-bromobenzoate-2’-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding benzoate derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Benzoate derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
T-Butyl-4’-bromobenzoate-2’-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of T-Butyl-4’-bromobenzoate-2’-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . The bromine atom can participate in halogen bonding, further enhancing its reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the bromine atom and tert-butyl group, making it less reactive in certain applications.
4-Bromophenylboronic acid: Similar structure but without the tert-butyl group, leading to different reactivity and solubility properties.
Tert-butylboronic acid: Lacks the aromatic ring and bromine atom, resulting in different chemical behavior.
Uniqueness
T-Butyl-4’-bromobenzoate-2’-boronic acid is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct reactivity and solubility properties. These features make it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C11H14BBrO4 |
|---|---|
Peso molecular |
300.94 g/mol |
Nombre IUPAC |
[5-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H14BBrO4/c1-11(2,3)17-10(14)8-5-4-7(13)6-9(8)12(15)16/h4-6,15-16H,1-3H3 |
Clave InChI |
FVHKXHKGVPXNDQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone](/img/structure/B14853061.png)
![3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)




